Cas no 219138-24-6 (3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-)

219138-24-6 structure
Produktname:3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-
3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-
- 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1,2-dihydro -3H-pyrazol-3-one
- p38 MAP Kinase Inhibitor
- p38 MAPK-IN-4
- GTPL6013
- TS-08844
- 219138-24-6
- SDCCGSBI-0086778.P003
- 2-(4-Chloro-phenyl)-4-(4-fluoro-phenyl)-5-pyridin-4-yl-1,2-dihydro-pyrazol-3-one
- compound 6 [PMID: 9873604]
- 2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,2-dihydro-3h-pyrazol-3-one
- HY-112466
- 2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one
- 35PZD2YS67
- CS-0046093
- 3H-PYRAZOL-3-ONE, 2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDRO-5-(4-PYRIDINYL)-
- CCG-206872
- AKOS040754984
- HMS3229M06
- G67555
- Q27088229
- CHEMBL91730
- DA-56538
- 2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-1,2-DIHYDRO-5-(4-PYRIDINYL)-3H-PYRAZOL-3-ONE
- CHEMBL408678
- p38 MAPK Inhibitor
- J-014357
- BDBM50071907
- SCHEMBL284480
- 2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one
- 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
- 3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-
-
- Inchi: InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H
- InChI-Schlüssel: DZFBYHUKZSRPHU-UHFFFAOYSA-N
- Lächelt: C1=C(C=CC(=C1)F)C2=C(C3=CC=NC=C3)NN(C4=CC=C(C=C4)Cl)C2=O
Berechnete Eigenschaften
- Genaue Masse: 365.0731179g/mol
- Monoisotopenmasse: 365.0731179g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 3
- Komplexität: 547
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topologische Polaroberfläche: 45.2Ų
3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204157-500µg |
p38 MAP Kinase Inhibitor, |
219138-24-6 | >95% | 500µg |
¥1143.00 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M912201-1mg |
p38 MAPK Inhibitor |
219138-24-6 | ≥98% | 1mg |
¥3,997.80 | 2022-01-14 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73302-500ug |
p38 MAPK Inhibitor |
219138-24-6 | 98% | 500ug |
¥1340.00 | 2022-04-26 | |
1PlusChem | 1P00BCHZ-1mg |
2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-5-PYRIDIN-4-YL-1,2-DIHYDROPYRAZOL-3-ONE |
219138-24-6 | 96% | 1mg |
$235.00 | 2025-02-25 | |
Ambeed | A1210872-10mg |
2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one |
219138-24-6 | 97% | 10mg |
$471.0 | 2025-02-27 | |
1PlusChem | 1P00BCHZ-5mg |
2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-5-PYRIDIN-4-YL-1,2-DIHYDROPYRAZOL-3-ONE |
219138-24-6 | 96% | 5mg |
$758.00 | 2025-02-25 | |
A2B Chem LLC | AF28615-5mg |
2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-5-PYRIDIN-4-YL-1,2-DIHYDROPYRAZOL-3-ONE |
219138-24-6 | ≥98% | 5mg |
$650.00 | 2024-04-20 | |
MedChemExpress | HY-112466-10mg |
p38 MAPK-IN-4 |
219138-24-6 | 96.02% | 10mg |
¥9800 | 2024-04-19 | |
MedChemExpress | HY-112466-5mg |
p38 MAPK-IN-4 |
219138-24-6 | 96.02% | 5mg |
¥6500 | 2024-04-19 | |
1PlusChem | 1P00BCHZ-50mg |
2-(4-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-5-PYRIDIN-4-YL-1,2-DIHYDROPYRAZOL-3-ONE |
219138-24-6 | 95% | 50mg |
$690.00 | 2025-03-12 |
3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)- Verwandte Literatur
-
Songfeng Yu,Ling Liu,Tingting Bu,Jiexia Zheng,Wenjun Wang,Jianping Wu,Donghong Liu Food Funct. 2022 13 3343
-
Muhammad Fawad,Muhammad Abbas,Limin Zhang,Yuping Zhang,Yaxiong Guo RSC Adv. 2019 9 4870
-
Zhiming Xu,Yingliang Liu,Dianxu Yang,Fang Yuan,Jun Ding,Liping Wang,Meijie Qu,Guoyuan Yang,Hengli Tian RSC Adv. 2017 7 27206
-
Brandon J. Vogt,Douglas K. Peters,Kristi S. Anseth,Brian A. Aguado Biomater. Sci. 2022 10 6341
-
Jayant Khandare,Marcelo Calderón,Nilesh M. Dagia,Rainer Haag Chem. Soc. Rev. 2012 41 2824
219138-24-6 (3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-) Verwandte Produkte
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 624-75-9(Iodoacetonitrile)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:219138-24-6)3H-Pyrazol-3-one,2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-

Reinheit:99%/99%/99%/99%
Menge:5mg/10mg/25mg/50mg
Preis ($):249.0/424.0/847.0/1439.0